3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-[(2-HYDROXYETHYL)AMINO]-1,4-QUINOXALINEDIIUMDIOLATE is a complex organic compound with a unique structure that includes amino, carbonyl, fluoro, and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-[(2-HYDROXYETHYL)AMINO]-1,4-QUINOXALINEDIIUMDIOLATE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Fluoro Group: This step may involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amino and Hydroxyethyl Group Addition: These groups can be introduced through nucleophilic substitution reactions, where the quinoxaline core is reacted with appropriate amines and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-[(2-HYDROXYETHYL)AMINO]-1,4-QUINOXALINEDIIUMDIOLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-[(2-HYDROXYETHYL)AMINO]-1,4-QUINOXALINEDIIUMDIOLATE depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-1,4-QUINOXALINEDIIUMDIOLATE
- 2-AMINO-3-(AMINOCARBONYL)-7-[(2-HYDROXYETHYL)AMINO]-1,4-QUINOXALINEDIIUMDIOLATE
- 2-AMINO-3-(AMINOCARBONYL)-6-CHLORO-7-[(2-HYDROXYETHYL)AMINO]-1,4-QUINOXALINEDIIUMDIOLATE
Uniqueness
The uniqueness of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-[(2-HYDROXYETHYL)AMINO]-1,4-QUINOXALINEDIIUMDIOLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H12FN5O4 |
---|---|
Molecular Weight |
297.24 g/mol |
IUPAC Name |
3-amino-7-fluoro-6-(2-hydroxyethylamino)-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide |
InChI |
InChI=1S/C11H12FN5O4/c12-5-3-7-8(4-6(5)15-1-2-18)17(21)10(13)9(11(14)19)16(7)20/h3-4,15,18H,1-2,13H2,(H2,14,19) |
InChI Key |
VDFSQUVEZQJBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1[N+](=C(C(=[N+]2[O-])C(=O)N)N)[O-])F)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.